Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate
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Overview
Description
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate is a chemical compound with the molecular formula C13H24N2O2 and a molecular weight of 240.35 g/mol . It is known for its unique spirocyclic structure, which includes a spiro linkage between a diazaspirodecane and a carboxylate group. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Mechanism of Action
Target of Action
It is often used as a rigid linker in protac (proteolysis targeting chimera) development for targeted protein degradation .
Mode of Action
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate interacts with its targets by acting as a rigid linker in PROTACs . PROTACs are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, forming a ternary complex. This leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
As a component of protacs, it can potentially influence any pathway involving the target protein being degraded .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific target protein being degraded. By facilitating the degradation of target proteins, it can influence cellular processes regulated by these proteins .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate typically involves the reaction of a diazaspirodecane derivative with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carboxylate ester. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, reduction can produce alcohols, and substitution can result in various substituted derivatives .
Scientific Research Applications
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate: Another spirocyclic compound with a different ring size.
Tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate: A smaller spirocyclic compound with similar functional groups.
Uniqueness
Tert-butyl 2,6-diazaspiro[3.6]decane-2-carboxylate is unique due to its specific ring size and the presence of both diazaspiro and carboxylate groups. This combination of features provides it with distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl 2,9-diazaspiro[3.6]decane-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13(10-15)6-4-5-7-14-8-13/h14H,4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGYPDLTUENVJEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCCCNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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